AZD1390 - 2089288-03-7

AZD1390

Catalog Number: EVT-260423
CAS Number: 2089288-03-7
Molecular Formula: C27H32FN5O2
Molecular Weight: 477.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one is a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. [] ATM kinase is a serine/threonine protein kinase that plays a critical role in the DNA damage response pathway. [] By inhibiting ATM kinase, 7-Fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one can potentially enhance the sensitivity of cancer cells to DNA damaging agents, such as radiation and chemotherapy. []

Overview

AZD1390 is a potent inhibitor of the ataxia telangiectasia mutated protein kinase, primarily developed for enhancing the efficacy of radiotherapy in treating brain tumors. This compound is particularly notable for its ability to penetrate the blood-brain barrier, making it suitable for targeting central nervous system malignancies. AZD1390 was identified through extensive screening processes aimed at inhibiting ATM autophosphorylation and selectively targeting related kinases, such as ataxia telangiectasia and Rad3-related protein, DNA-dependent protein kinase, and mechanistic target of rapamycin. Its development stems from the need for effective therapies that can counteract resistance mechanisms in cancer treatment, particularly in glioblastomas resistant to conventional therapies like temozolomide .

Synthesis Analysis

The synthesis of AZD1390 can be achieved using established organic synthesis techniques. The compound is derived from a series of pyrido[3,2-d]pyrimidine derivatives, which are synthesized through a combination of methods including cyclization reactions and functional group modifications. The synthetic pathway typically involves the following steps:

  1. Formation of the Core Structure: The initial step often involves the creation of the pyrimidine ring through condensation reactions.
  2. Substitution Reactions: Various substituents are introduced to enhance potency and selectivity against specific kinases.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to achieve the desired purity levels.

Technical details regarding specific reagents, reaction conditions (temperature, solvents), and yields are critical for reproducibility but are generally proprietary or detailed in patent applications .

Molecular Structure Analysis

AZD1390 has a complex molecular structure characterized by its imidazo[4,5-c]pyridine framework. The chemical formula is C17H19N5O2S, with a molecular weight of approximately 357.43 g/mol. Key structural features include:

  • Imidazo Ring: This heterocyclic component is crucial for its biological activity.
  • Pyridine Substituent: Enhances interactions with the target kinase.
  • Functional Groups: Various groups such as alkyl and aryl moieties contribute to its solubility and permeability.

The structural data indicates that AZD1390 maintains a high degree of selectivity against other kinases while exhibiting low toxicity profiles in preliminary studies .

Chemical Reactions Analysis

AZD1390's primary chemical reactions involve its interaction with ATM kinase, where it acts as an inhibitor. The compound's mechanism includes:

  1. Competitive Inhibition: AZD1390 competes with ATP for binding to the active site of ATM kinase.
  2. Reactivity with DNA Repair Pathways: By inhibiting ATM, AZD1390 disrupts DNA double-strand break repair mechanisms, particularly non-homologous end joining and homologous recombination.

These reactions are critical in enhancing the sensitivity of tumor cells to radiation therapy, leading to increased cell death in cancerous tissues .

Mechanism of Action

The mechanism of action for AZD1390 revolves around its role as an ATM inhibitor, which is pivotal in DNA damage response pathways. Upon administration:

  • Inhibition of ATM Activity: AZD1390 binds to ATM, preventing its autophosphorylation and subsequent activation.
  • Disruption of DNA Repair Processes: This inhibition leads to impaired repair of DNA double-strand breaks, making cancer cells more susceptible to radiation-induced damage.
  • Enhanced Cytotoxicity: The combination of AZD1390 with radiation therapy results in synergistic effects, particularly in tumors harboring mutations in the TP53 gene.

Data from preclinical studies indicate that this mechanism significantly enhances therapeutic outcomes in resistant glioblastoma models .

Physical and Chemical Properties Analysis

AZD1390 exhibits several key physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions at physiological pH (approximately 909 μM).
  • Permeability: Demonstrates good permeability across biological membranes (Caco-2 permeability value around 27.1 x 10^-6 cm/s).
  • Selectivity Profile: Exhibits minimal activity against off-target kinases; IC50 values indicate high specificity for ATM compared to other kinases within the phosphoinositide 3-kinase-related kinase family.

These properties are essential for its effectiveness as a therapeutic agent in oncology .

Applications

AZD1390 has significant potential applications in scientific research and clinical settings:

The development and application of AZD1390 underscore its promise as a valuable asset in modern cancer therapeutics .

Introduction to AZD1390 in Contemporary Oncology Research

AZD1390 represents a paradigm shift in targeting central nervous system (CNS) malignancies through precision DNA damage response (DDR) modulation. This orally bioavailable, brain-penetrant inhibitor selectively targets ataxia telangiectasia mutated (ATM) kinase—a master regulator of cellular responses to DNA double-strand breaks (DSBs). Its development addresses the critical unmet need for effective radiosensitizers in neuro-oncology, particularly for glioblastoma (GBM) and brain metastases, where conventional therapies face challenges from the blood-brain barrier (BBB) and intrinsic tumor radioresistance. AZD1390’s unique pharmacologic profile enables potent ATM inhibition within the CNS microenvironment, positioning it as a transformative candidate for combination radiotherapy regimens [3] [7] [10].

Biological and Clinical Context of Ataxia Telangiectasia Mutated (ATM) Kinase in DNA Damage Response

ATM kinase orchestrates the immediate cellular response to DNA DSBs induced by ionizing radiation (IR) or chemotherapeutics. Upon DSB detection, ATM undergoes autophosphorylation at Ser1981, triggering a cascade that phosphorylates >700 downstream targets—including CHK2, KAP1, and p53—to activate cell cycle checkpoints, DNA repair mechanisms, and apoptosis. Key repair pathways under ATM control include:

  • Homologous Recombination (HR): Error-free repair using sister chromatid templates (S/G2 phase)
  • Non-Homologous End Joining (NHEJ): Error-prone direct ligation of broken ends (active throughout cell cycle) [2] [6]

In glioblastoma, dysregulated ATM signaling contributes to radioresistance through:

  • Constitutive ATM Activation: Elevated basal pATM levels in glioma stem cells enhance DSB repair capacity.
  • TP53 Mutations: Present in 30-40% of GBM, impairing G1/S checkpoint control and increasing reliance on ATM-mediated G2/M arrest for HR repair. Preclinical evidence indicates that TP53-mutant tumors exhibit aberrantly high HR activity and endogenous replication stress, creating a synthetic lethality with ATM inhibition [2] [6] [7].

Table 1: Impact of TP53 Status on AZD1390-Mediated Radiosensitization

Biological FeatureTP53-Wild TypeTP53-MutantExperimental Evidence
Basal ATM SignalingLowHigh constitutive activity↑pATM, ↑pKAP1 in patient-derived xenografts (PDXs)
HR Repair CapacityStandardSignificantly elevatedPlasmid reporter assays show 3.2-fold ↑ HR efficiency
G1 Checkpoint FunctionIntactImpairedLoss of radiation-induced G0-G1 arrest
AZD1390 SER10*1.3-1.51.9-2.4Clonogenic assays in GBM PDXs

*SER10: Sensitizer Enhancement Ratio at 10% survival [2] [6]

Rationale for Developing BBB-Penetrant ATM Inhibitors in Neuro-Oncology

The BBB excludes >98% of small-molecule therapeutics from the CNS, rendering most systemic DDR inhibitors ineffective against brain tumors. Key barriers include:

  • Efflux Transporters: P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) actively extrude substrates from the brain parenchyma.
  • Passive Permeability Limitations: Polar molecules diffuse poorly across tight endothelial junctions [4] [7] [10].

Prior ATM inhibitors (e.g., AZD0156) demonstrated potent radiosensitization but showed minimal brain penetration due to P-gp/BCRP substrate properties (efflux ratio >23). AZD1390 was specifically optimized to overcome these limitations through:

  • Reduced Transporter Recognition: Structural modifications lowered affinity for P-gp/BCRP (efflux ratio = 2).
  • Optimal Physicochemical Properties: Balanced lipophilicity (LogD7.4 1.8), molecular weight (477.57 g/mol), and hydrogen-bond donors (2) facilitating passive diffusion [4] [9] [10].

Table 2: BBB Penetration Metrics of AZD1390 Across Preclinical Models

SpeciesKp,uuFree Brain Cmax (nM)Imaging Validation
Mouse0.04420PET with 11C-labeled tracer
Rat0.17980Microdialysis measurements
Cynomolgus Monkey0.331,55011C-PET confirmed Kp,uu = 0.33

Kp,uu: Unbound brain-to-plasma concentration ratio [4] [7] [10]

This penetration profile enables >90% target engagement in orthotopic brain tumors at 15 mg/kg doses, achieving free brain concentrations >30-fold above the cellular IC50 (0.78 nM) for >6 hours post-dose—sufficient to block radiation-induced ATM signaling throughout fractionated radiotherapy schedules [3] [7].

AZD1390: Overview of Discovery and Preclinical Significance

Molecular Pharmacology

AZD1390 is a quinoline-derived ATP-competitive inhibitor with:

  • Potency: IC50 = 0.78 nM in cell-based assays (inhibition of pATM-S1981).
  • Selectivity: >10,000-fold against related PIKK kinases (ATR, DNA-PK, mTOR) and minimal off-target activity at 1 μM across 354-kinase panels [1] [5] [7].

Mechanistic Radiosensitization

In TP53-mutant glioma models, AZD1390 (30 nM) enhances radiation response through:

  • DSB Repair Abrogation: Suppresses γH2AX resolution and RAD51 unloading from chromatin.
  • Cell Cycle Disruption: Attenuates G2/M arrest, forcing premature mitotic entry with unrepaired DSBs.
  • Lethal Phenotypes Induction: Triggers micronuclei formation (3.8-fold increase) and caspase-3-mediated apoptosis [2] [3] [7].

In Vivo Efficacy

Orthotopic GBM models demonstrate profound survival benefits:

  • Syngeneic GL261 (p53 mutant): 100% survival at >50 days post-4×2 Gy + AZD1390 vs. 23 days for radiation alone.
  • Patient-Derived Xenografts: Tumor regressions in 8/10 TP53-mutant GBMs, with median survival extension from 42 to 89 days (p<0.0001) [3] [7] [8].

Clinical Translation

Phase I trials validate brain penetration and target engagement in humans:

  • NCT03423628 (recurrent GBM): 400 mg dose achieves free brain concentrations > IC90.
  • NCT05182905 (newly diagnosed GBM): 300 mg with radiotherapy shows 12.7-month median survival in recurrent cohort—exceeding historical controls (6-10 months) [8].

Metabolism Consideration

AZD1390 is metabolized by aldehyde oxidase (AO) to inactive M10, presenting a translational challenge due to species-specific AO expression (high in humans vs. low in rodents). This was mitigated by:

  • Human PK Modeling: Correctly predicted clinical exposures using in vitro-in vivo extrapolation.
  • Dose Optimization: Achieved therapeutic CNS exposure despite AO-mediated clearance [9].

Table 3: Key Clinical Trials Evaluating AZD1390 in CNS Malignancies

IdentifierPhasePopulationInterventionPrimary Endpoints
NCT03423628IRecurrent GBMAZD1390 + RT (35 Gy/10 fractions)Safety, MTD (400 mg)
NCT05182905Early INewly diagnosed GBM/GliomaAZD1390 + RT (60 Gy/30 fractions)Target engagement, survival
NCT03215381IHealthy volunteersMicrodosed 11C-AZD1390BBB penetration (PET)

Properties

CAS Number

2089288-03-7

Product Name

AZD1390

IUPAC Name

7-fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one

Molecular Formula

C27H32FN5O2

Molecular Weight

477.6 g/mol

InChI

InChI=1S/C27H32FN5O2/c1-18(2)33-26-21-14-20(22(28)15-23(21)29-17-24(26)31(3)27(33)34)19-8-9-25(30-16-19)35-13-7-12-32-10-5-4-6-11-32/h8-9,14-18H,4-7,10-13H2,1-3H3

InChI Key

VQSZIPCGAGVRRP-UHFFFAOYSA-N

SMILES

CC(C)N1C2=C(C=NC3=CC(=C(C=C32)C4=CN=C(C=C4)OCCCN5CCCCC5)F)N(C1=O)C

Solubility

Soluble in DMSO

Synonyms

AZD1390; AZD-1390; AZD 1390;

Canonical SMILES

CC(C)N1C2=C(C=NC3=CC(=C(C=C32)C4=CN=C(C=C4)OCCCN5CCCCC5)F)N(C1=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.